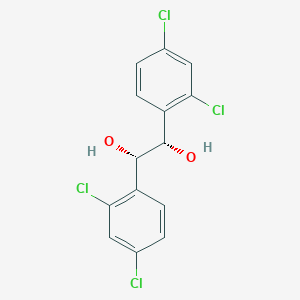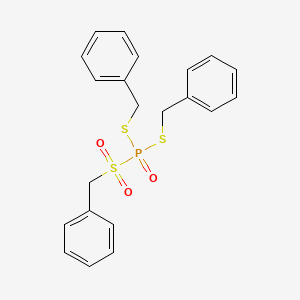
Phosphonodithioic acid, ((phenylmethyl)sulfonyl)-, S,S-bis(phenylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonodithioic acid, ((phenylmethyl)sulfonyl)-, S,S-bis(phenylmethyl) ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonodithioic acid group, a phenylmethylsulfonyl group, and two phenylmethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonodithioic acid, ((phenylmethyl)sulfonyl)-, S,S-bis(phenylmethyl) ester typically involves the reaction of phosphonodithioic acid derivatives with phenylmethylsulfonyl chloride and phenylmethyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at a low to moderate range to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonodithioic acid, ((phenylmethyl)sulfonyl)-, S,S-bis(phenylmethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Substituted esters and phosphonodithioic acid derivatives.
Aplicaciones Científicas De Investigación
Phosphonodithioic acid, ((phenylmethyl)sulfonyl)-, S,S-bis(phenylmethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Phosphonodithioic acid, ((phenylmethyl)sulfonyl)-, S,S-bis(phenylmethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with cellular receptors, leading to changes in cellular signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Phosphonodithioic acid, ((phenylmethyl)sulfonyl)-, S,S-bis(phenylmethyl) ester can be compared with other similar compounds, such as:
Phosphorodithioic acid, O-ethyl-, S,S-bis(1-methylpropyl)ester: Known for its use as an insecticide.
Phosphonodithioic acid, ((phenylmethyl)sulfinyl)-, S,S-bis(phenylmethyl) ester: Similar structure but with a sulfinyl group instead of a sulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
141931-25-1 |
|---|---|
Fórmula molecular |
C21H21O3PS3 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
[benzylsulfanyl(benzylsulfonyl)phosphoryl]sulfanylmethylbenzene |
InChI |
InChI=1S/C21H21O3PS3/c22-25(26-16-19-10-4-1-5-11-19,27-17-20-12-6-2-7-13-20)28(23,24)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
Clave InChI |
UUHYBKIOGLDONV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSP(=O)(SCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
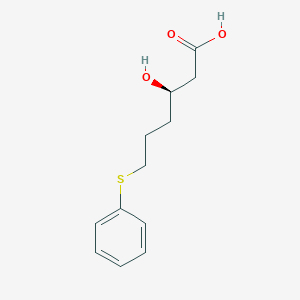
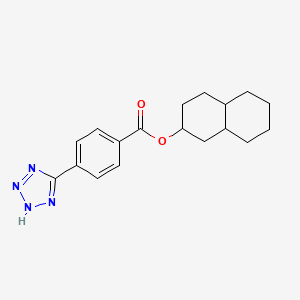

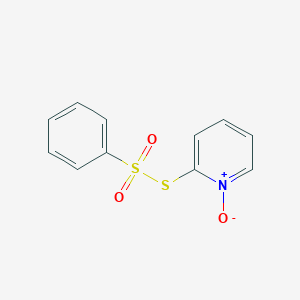
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
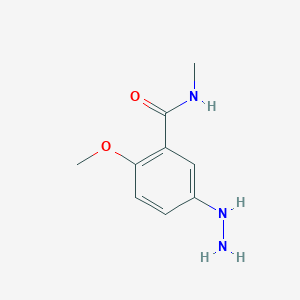
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)
